2-(3,4-Dichlorophenyl)pyrrolidine

Descripción general

Descripción

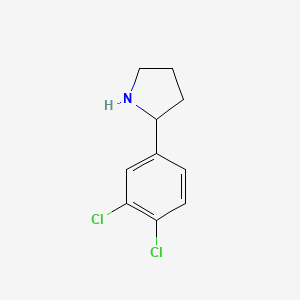

2-(3,4-Dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11Cl2N. It is a member of the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound is notable for its dichlorophenyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)pyrrolidine typically involves the reaction of 3,4-dichlorobenzaldehyde with pyrrolidine under specific conditions. One common method includes:

Condensation Reaction: 3,4-dichlorobenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(3,4-Dichlorophenyl)pyrrolidine serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics enable it to play a crucial role in developing drugs aimed at treating neurological disorders. The compound's ability to interact with neurotransmitter systems makes it valuable in designing therapeutic agents targeting conditions such as depression and anxiety disorders.

Case Study: Neurological Drug Development

A recent study synthesized a series of pyrrolidine derivatives that included this compound. These derivatives were evaluated for their binding affinity to neurotransmitter receptors, demonstrating significant potential as novel antidepressants. The results indicated that certain substitutions on the pyrrolidine ring enhanced receptor affinity, suggesting pathways for further drug development.

Neuroscience Research

The compound is extensively used in neuroscience to investigate neurotransmitter systems. Research involving this compound has provided insights into the mechanisms underlying various mental health conditions.

Data Table: Summary of Neuroscience Studies

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard for quantifying related substances in complex mixtures. Its stability and defined chemical properties make it suitable for use in various analytical methods.

Applications in Analytical Methods

- High-Performance Liquid Chromatography (HPLC) : Used to determine the concentration of related compounds in pharmaceutical formulations.

- Mass Spectrometry : Acts as a reference standard for identifying molecular weights and structural elucidation of similar compounds.

Biochemical Assays

The compound plays a role in biochemical assays aimed at evaluating the efficacy of potential therapeutic agents. By examining the interactions between this compound and biological targets, researchers can gain insights into drug action mechanisms.

Case Study: Efficacy Evaluation

In a biochemical assay study, various derivatives of this compound were tested for their efficacy against specific enzymes associated with disease pathways. The results showed varying degrees of inhibition, with some compounds exhibiting IC50 values below 10 µM, indicating strong potential as therapeutic agents.

Material Science

Emerging research indicates that this compound may also find applications in material science, particularly in developing novel materials with specific electronic properties. This exploration broadens the scope of its application beyond traditional chemistry.

Research Insights

Recent studies have investigated the use of pyrrolidine derivatives in creating conductive polymers and nanomaterials. The incorporation of this compound into polymer matrices has shown promise in enhancing electrical conductivity and stability.

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3,4-Dichlorophenyl)pyrrole

- 2-(3,4-Dichlorophenyl)piperidine

- 2-(3,4-Dichlorophenyl)imidazole

Uniqueness

2-(3,4-Dichlorophenyl)pyrrolidine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the pyrrolidine ring and the dichlorophenyl group contributes to its unique properties, making it a valuable compound in various research and industrial applications.

Actividad Biológica

2-(3,4-Dichlorophenyl)pyrrolidine, a chiral compound with the molecular formula C10H11Cl2N and a molecular weight of 216.10 g/mol, has garnered attention in medicinal chemistry due to its potential pharmacological applications. The presence of a dichlorophenyl group enhances its lipophilicity, which may influence its biological activity and interaction with various molecular targets.

Pharmacological Potential

Research indicates that this compound acts as a ligand for various biological receptors and enzymes. Its structural characteristics allow it to engage in significant interactions within biological systems, particularly in the context of neurodegenerative diseases and cancer therapy.

Key Findings

- Neuroprotective Effects : Studies have shown that derivatives of pyrrolidine compounds can inhibit c-Jun N-terminal Kinase 3 (JNK3), a target for Alzheimer's disease treatment. For example, a compound related to this compound demonstrated an IC50 value of 2.69 nM against JNK3, indicating potent inhibitory activity .

- Antitumor Activity : In vivo studies have demonstrated that compounds similar to this compound can inhibit tumor growth. For instance, treatments showed up to 53% inhibition in tumor growth in nude mice models when administered at specific dosages .

- Anticonvulsant Activity : Compounds featuring similar structural motifs have exhibited anticonvulsant properties, suggesting that this compound may also possess such effects. Testing indicated significant protection against seizures in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. The dichlorination at positions 3 and 4 of the phenyl ring enhances binding affinity and biological efficacy compared to other derivatives lacking these substitutions.

| Compound | IC50 (nM) | Target | Activity Description |

|---|---|---|---|

| Compound related to this compound | 2.69 | JNK3 | High selectivity and potent inhibition |

| Similar pyrrolidine derivatives | Varies | Tumor cells | Up to 53% tumor growth inhibition |

| Related anticonvulsants | Varies | Seizure models | Significant protection against seizures |

Case Studies

- Neurodegenerative Disease Treatment : A study focused on designing inhibitors for JNK3 revealed that modifications on the pyrrolidine scaffold significantly enhanced inhibitory activity against this kinase, emphasizing the importance of structure in therapeutic applications .

- Cancer Therapy : In a preclinical model involving MDA-MB-231 breast cancer cells, treatment with specific pyrrolidine derivatives resulted in substantial apoptosis and tumor growth inhibition, highlighting their potential as anticancer agents .

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTITXVXGJJQFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392553 | |

| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298690-82-1 | |

| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.